

# The Pharmacological Profile of DSM265: A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

**DSM265** is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite. This technical guide provides a comprehensive overview of the pharmacological profile of **DSM265**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and resistance profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.

#### **Mechanism of Action**

**DSM265** is a highly selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of pyrimidines for survival.[5] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[6]

The inhibition of PfDHODH by **DSM265** disrupts the parasite's ability to replicate, leading to its death.[2] This mechanism of action is distinct from many currently used antimalarials, making



**DSM265** a valuable tool against drug-resistant parasite strains.[1][7]



Click to download full resolution via product page



Caption: Mechanism of action of **DSM265** in the pyrimidine biosynthesis pathway.

## **In Vitro Efficacy**

**DSM265** demonstrates potent activity against various laboratory strains and clinical isolates of P. falciparum, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of DSM265 against P. falciparum

**Strains** 

| Strain  | Drug Resistance<br>Profile        | EC50 (nM) | Reference |  |
|---------|-----------------------------------|-----------|-----------|--|
| 3D7     | Drug-sensitive                    | 4.3       | [3]       |  |
| Dd2     | Chloroquine-R,<br>Pyrimethamine-R | 1.8 - 4.0 | [1]       |  |
| K1      | Chloroquine-R,<br>Pyrimethamine-R | 1.0 - 4.0 | [1]       |  |
| W2      | Chloroquine-R                     | 1.0 - 4.0 | [1]       |  |
| TM90C2B | Chloroquine-R,<br>Pyrimethamine-R | 1.0 - 4.0 | [1]       |  |
| 7G8     | Chloroquine-R                     | 1.0 - 4.0 | [1]       |  |
| НВ3     | Chloroquine-S,<br>Pyrimethamine-S | 1.0 - 4.0 | [1]       |  |
| D6      | Chloroquine-S                     | 1.0 - 4.0 | [1]       |  |
| D10     | Chloroquine-S                     | 1.0 - 4.0 | [1]       |  |

R: Resistant, S: Sensitive

# Table 2: Inhibitory Activity of DSM265 against Dihydroorotate Dehydrogenase (DHODH)



| Enzyme Source       | IC50 (nM) | Reference |
|---------------------|-----------|-----------|
| P. falciparum DHODH | 8.9       | [3]       |
| P. vivax DHODH      | ~18       | [2]       |
| Human DHODH         | >100,000  | [1]       |

## In Vivo Efficacy

**DSM265** has demonstrated significant efficacy in various animal models of malaria. In the humanized severe combined immunodeficiency (SCID) mouse model infected with P. falciparum, **DSM265** effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of DSM265 in a P. falciparum

**SCID Mouse Model** 

| Dosing Regimen                       | Parasite Reduction               | Reference |
|--------------------------------------|----------------------------------|-----------|
| 3 mg/kg/day (1.5 mg/kg twice daily)  | 90% effective dose (ED90)        | [3]       |
| 13 mg/kg/day (6.4 mg/kg twice daily) | Maximum rate of parasite killing | [3]       |
| 8.1 mg/kg (once daily for 4 days)    | ED90                             | [2]       |

### **Pharmacokinetics**

Pharmacokinetic studies in animals and humans have shown that **DSM265** possesses favorable properties for a long-acting antimalarial agent, including good oral bioavailability and a long elimination half-life.

## Table 4: Pharmacokinetic Parameters of DSM265 in Different Species



| Species | Dose                                  | Tmax (h) | Cmax<br>(ng/mL) | t1/2 (h) | Reference |
|---------|---------------------------------------|----------|-----------------|----------|-----------|
| Mouse   | 0.5 - 75<br>mg/kg (oral)              | -        | -               | 2-4      | [3]       |
| Human   | 25 - 1200 mg<br>(single oral<br>dose) | 1.5 - 4  | 1310 - 34,800   | 86 - 118 | [8]       |
| Human   | 150 mg<br>(single oral<br>dose)       | ~2-4     | ~3000           | ~96      | [8]       |
| Human   | 400 mg<br>(single oral<br>dose)       | 6 - 10   | -               | 90 - 115 | [7]       |

#### **Resistance Profile**

Resistance to **DSM265** has been selected for in vitro and observed in a clinical setting.[9][10] Mutations in the PfDHODH gene, specifically within the **DSM265** binding site, have been identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]





Click to download full resolution via product page

Caption: Experimental workflow for the selection and characterization of **DSM265** resistance.



## Experimental Protocols Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.

- Parasite Culture:P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as sorbitol treatment.[12]
- Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compound.[13]
- Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[13]
- Quantification of Parasite Growth: Parasite growth is quantified using various methods:
  - SYBR Green I-based fluorescence assay: This method measures the intercalation of SYBR Green I dye into parasite DNA.[14] A lysis buffer containing the dye is added to the wells, and fluorescence is measured using a plate reader.[14]
  - [3H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[13]
  - Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.
     [11]
- Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

## Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.



- Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).
- Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors and detergents.
- Assay Procedure:
  - The enzyme is pre-incubated with the test compound at various concentrations.
  - The reaction is initiated by the addition of dihydroorotate.
  - The reduction of the electron acceptor is monitored spectrophotometrically over time.
- Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration
  of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the
  percentage of inhibition against the inhibitor concentration.

### In Vivo Efficacy Study in SCID Mice

This model is used to evaluate the efficacy of antimalarial compounds against the blood stages of P. falciparum in an in vivo setting.

- Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[15]
- Infection: The mice are infected intravenously with P. falciparum.[15]
- Drug Administration: The test compound is administered orally or by another appropriate route at various doses and schedules.[2][15]
- Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]
- Data Analysis: The efficacy of the compound is determined by comparing the parasitemia levels in the treated groups to those in the vehicle-treated control group. The effective dose (e.g., ED50 or ED90) can be calculated.[2]







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]

#### Foundational & Exploratory





- 4. medkoo.com [medkoo.com]
- 5. A triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor (DSM421) with improved drug-like properties for treatment and prevention of malaria PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 13. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 14. iddo.org [iddo.org]
- 15. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacological Profile of DSM265: A Novel Antimalarial Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607214#pharmacological-profile-of-dsm265-as-an-antimalarial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com